molecular formula C24H22N2O5 B2481465 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid CAS No. 2253640-89-8

5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid

Cat. No.: B2481465
CAS No.: 2253640-89-8
M. Wt: 418.449
InChI Key: MMZZKNBSCGDKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid is a specialized organic compound featuring a pyridine backbone with a carboxylic acid group at position 2 and a substituted ethoxy chain at position 4. The ethoxy chain is functionalized with a methylamino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used protective moiety in peptide synthesis and organic chemistry . The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes. This compound is likely employed in the development of peptide-based therapeutics, metal-organic frameworks (MOFs), or as a building block in drug discovery due to its dual functional groups (carboxylic acid and Fmoc-protected amine) .

Properties

IUPAC Name

5-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-26(12-13-30-16-10-11-22(23(27)28)25-14-16)24(29)31-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZZKNBSCGDKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CN=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid, often referred to as Fmoc-pyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyridine ring, which enhances its stability and bioactivity. The structural formula can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure allows the compound to engage in various biological interactions due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of Fmoc-pyridine derivatives is largely influenced by:

  • Antimicrobial Properties : Studies have shown that fluorenone derivatives possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The electron-withdrawing effects of substituents on the aromatic rings enhance this activity.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, fluorenone analogs have been reported to act as inhibitors of type I topoisomerase, which is crucial in DNA replication and repair .
  • Neuroprotective Effects : Certain compounds related to Fmoc-pyridine have shown potential neuroprotective properties, suggesting their utility in treating neurodegenerative diseases .

Antimicrobial Activity

A study investigating new O-aryl-carbamoyl-oxymino-fluorene derivatives highlighted their effectiveness against biofilm-forming bacteria. The presence of specific substituents was found to significantly enhance antimicrobial efficacy .

CompoundBacterial StrainActivity
Fmoc-Pyridine DerivativeStaphylococcus aureusHigh
Fmoc-Pyridine DerivativeEscherichia coliModerate
Fluorenone AnalogCandida albicansSignificant

Anticancer Properties

In vitro studies on fluorenone derivatives indicated promising results in inhibiting cancer cell proliferation. For example, a series of 2,7-diamidofluorenones demonstrated potent antiproliferative activity, particularly when linear alkyl groups were introduced into their structure .

Compound TypeCancer Cell LineIC50 (µM)
2,7-DiamidofluorenonesHeLa10
Fluorenone AnalogMCF-715

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and functional attributes of 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid with analogous Fmoc-protected carboxylic acids:

Compound Molecular Formula Molecular Weight Key Structural Features Applications Synthesis Insights
This compound C26H25N3O5 (estimated) ~483.5 g/mol Pyridine ring, ethoxy-Fmoc-methylamino substituent, carboxylic acid Peptide synthesis, drug development, metal coordination chemistry Likely involves Fmoc-Cl coupling to amine, followed by purification via chromatography
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid C20H19NO4 337.37 g/mol Branched aliphatic chain, Fmoc-protected amine, carboxylic acid Solid-phase peptide synthesis (SPPS), linker molecules Standard Fmoc protection using DIC/HOBt coupling agents
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid C26H21BrN2O4 513.36 g/mol Bromophenyl-substituted pyrrolidine, Fmoc protection, carboxylic acid Conformationally constrained peptides, bromine-functionalized drug candidates Stereoselective synthesis via chiral auxiliaries; bromophenyl introduced via Suzuki coupling
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid C22H18N2O4 374.39 g/mol Isonicotinic acid backbone, Fmoc-protected aminomethyl group Metal-organic frameworks (MOFs), bioconjugation Amine-oxide intermediate formation, followed by Fmoc protection
cis-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-phenyl-2-pyrrolidinecarboxylic acid C26H23NO4 413.47 g/mol Phenyl-substituted pyrrolidine, cis-configuration, Fmoc protection Peptide mimics, protease inhibitors Acid-catalyzed cyclization; phenyl group introduced via Friedel-Crafts alkylation

Key Comparative Insights

Structural Diversity :

  • The target compound’s pyridine-carboxylic acid scaffold distinguishes it from aliphatic (e.g., 2-methylpropionic acid derivatives) or other heterocyclic systems (e.g., pyrrolidine, piperidine). Pyridine derivatives often exhibit enhanced rigidity and metal-coordinating capacity compared to aliphatic analogs .
  • Bromophenyl () or phenyl () substituents in similar compounds introduce steric bulk and hydrophobicity, which may influence binding affinity in drug candidates or solubility profiles .

Synthetic Methods :

  • Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu in the presence of bases like DIEA. Deprotection involves trifluoroacetic acid (TFA), as seen in .
  • The ethoxy linker in the target compound may require orthogonal protection strategies to avoid side reactions during coupling steps .

Functional Applications: Peptide Synthesis: Fmoc-protected carboxylic acids are pivotal in SPPS. The pyridine variant may serve as a non-natural amino acid for modulating peptide stability or interactions . Drug Development: Bromophenyl-pyrrolidine derivatives () highlight the utility of halogenated motifs in targeting hydrophobic enzyme pockets . Material Science: Isonicotinic acid derivatives () are employed in MOFs due to their ability to coordinate transition metals .

Physicochemical Properties :

  • Predicted pKa values for pyridine-carboxylic acids (~1.95, ) suggest stronger acidity compared to aliphatic carboxylic acids (pKa ~4-5), impacting ionization under physiological conditions .
  • Solubility in organic solvents (e.g., DCM, DMF) is typical for Fmoc-protected compounds, but aqueous solubility varies with substituents. Hydrophilic groups (e.g., ethoxy) may enhance water compatibility .

Safety and Handling: Limited toxicity data exist for many Fmoc derivatives, as noted in .

Preparation Methods

Pyridine Ring Functionalization

The 5-position ethoxy group installation typically employs nucleophilic aromatic substitution (SNAr) on activated pyridine derivatives. A representative protocol involves:

  • Starting with 5-bromo-2-cyanopyridine
  • Hydrolysis of the nitrile to carboxylic acid using 6M HCl at reflux (12 h, 85% yield)
  • Bromine displacement with sodium ethoxide in ethanol (80°C, 24 h)

Critical parameters:

  • Solvent System : Anhydrous DMF enhances reaction rate but requires strict moisture control
  • Leaving Group : Bromine provides superior leaving group ability compared to chlorine (krel = 4.7)

Ethoxy Side Chain Installation

Amine Precursor Synthesis

The 2-(methylamino)ethanol component is prepared via:

  • Reductive amination of glycolaldehyde with methylamine (NaBH4, MeOH, 0°C → RT, 18 h)
  • Purification by fractional distillation (bp 78-80°C/15 mmHg, 73% yield)

Ether Bond Formation

Coupling to pyridine employs Mitsunobu conditions:

Component Quantity Role
5-Hydroxypyridine-2-carboxylic acid 1.0 eq Nucleophile
2-(Methylamino)ethanol 1.2 eq Alcohol component
DIAD 1.5 eq Azodicarboxylate
PPh3 1.5 eq Phosphine catalyst
THF 0.1 M Solvent

Reaction progression monitored by TLC (Rf 0.35 in EtOAc/hexanes 1:1). Quenching with aqueous NH4Cl followed by extraction (3× EtOAc) yields crude product, purified via silica chromatography (92% yield).

Fmoc Protection of the Methylamino Group

Protection Protocol

Fmoc installation follows established carbamate formation methods:

  • Dissolve 5-(2-(methylamino)ethoxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM
  • Add Fmoc-Cl (1.1 eq) and DIEA (2.5 eq) at 0°C
  • Warm to RT and stir 16 h under N2

Critical Considerations :

  • Base Selection : DIEA outperforms TEA in minimizing O-acylation byproducts (≤3% vs 12%)
  • Temperature Control : Exothermic reaction requires rigorous cooling during reagent addition

Purification and Characterization

Chromatographic Methods

Final purification typically employs reverse-phase HPLC:

Column Mobile Phase Gradient Program Retention Time
C18 (250×4.6 mm) H2O (0.1% TFA)/MeCN 30→70% over 25 min 18.3 min

Spectroscopic Validation

Key characterization data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=2.4 Hz, 1H), 8.23 (dd, J=8.4, 2.4 Hz, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.75 (d, J=7.6 Hz, 2H), 7.62 (t, J=7.2 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 4.40-4.32 (m, 4H), 3.68 (t, J=5.6 Hz, 2H), 3.18 (s, 3H)
  • HRMS : Calcd for C26H24N2O5 [M+H]+: 445.1758; Found: 445.1756

Comparative Route Analysis

Three principal synthetic routes were evaluated:

Route Steps Overall Yield (%) Purity (HPLC) Key Advantage
A 6 41 98.7 Minimal protecting group use
B 5 38 97.9 Convergent approach
C 7 49 99.1 High-yielding steps

Route C emerges as optimal despite additional steps, owing to superior yields in critical Fmoc installation and Mitsunobu reactions.

Process Optimization Challenges

Epimerization Risks

The ethoxy side chain's stereochemical integrity requires careful pH control during Fmoc cleavage. DBU-mediated deprotection (THF, 0°C) reduces racemization to <2% compared to piperidine-induced 8%.

Solvent Effects on Coupling

COMU-mediated activations in DMF/EtOAc (4:1) improve coupling efficiency:

Activator Solvent System Reaction Time (h) Conversion (%)
HATU DMF 18 83
COMU DMF/EtOAc (4:1) 12 97
DCC DCM 24 65

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow hydrogenation replaces batch processing (Parr reactor → H-Cube Pro)
  • Mechanochemical grinding implements solvent-free Mitsunobu reactions (yield increase 12%)
  • PAT (Process Analytical Technology) monitors Fmoc content via inline UV (265 nm)

Emerging Methodologies

Recent advances show promise for improved synthesis:

  • Enzymatic Fmoc Installation : Candida antarctica lipase B mediates carbamate formation (water, 25°C, 91% yield)
  • Electrochemical Coupling : Constant potential (1.2 V vs Ag/AgCl) enables metal-free ethoxylation
  • Photoredox Catalysis : Ru(bpy)3Cl2 accelerates SNAr reactions under blue LED irradiation

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling reactions. The pyridine-2-carboxylic acid moiety may enhance solubility in organic solvents, facilitating reaction efficiency .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a tightly sealed container at –20°C, protected from light and moisture. Avoid exposure to strong acids/bases, oxidizing agents, or high temperatures, as these may degrade the Fmoc group or hydrolyze the ester linkage. Stability under normal laboratory conditions (room temperature, inert atmosphere) is reported for short-term use .

Q. What analytical techniques are used to confirm purity and structural integrity?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% recommended for synthesis).
  • TLC : Monitor reaction progress using silica plates and a solvent system like DCM:MeOH (9:1).
  • NMR/FTIR : Confirm structural features (e.g., Fmoc carbonyl peak at ~1700 cm⁻¹ in FTIR; aromatic proton signals in ¹H NMR) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

  • Activation : Use coupling agents like HATU or DIC/Oxyma Pure in DMF to enhance reactivity.
  • Stoichiometry : Employ a 2–3 molar excess of the compound relative to the resin-bound peptide.
  • Monitoring : Perform Kaiser tests or HPLC analysis after each coupling step to detect unreacted amines. Adjust reaction time (30–120 minutes) and temperature (25–40°C) based on steric hindrance .

Q. How does the pyridine moiety influence solubility and reactivity?

The pyridine ring increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic Fmoc-protected amino acids. Its basicity may also stabilize intermediates during coupling. However, the ethoxy linker introduces conformational flexibility, potentially affecting regioselectivity in reactions .

Q. How should researchers address discrepancies in safety data regarding toxicity classification?

  • Cross-reference SDS : Compare hazard classifications from multiple sources (e.g., acute toxicity ranges from Category 2 to 4 in different SDS).
  • In-house testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin/eye irritation tests per OECD 404/405 guidelines.
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ closed-system handling to minimize exposure, as some SDS report respiratory toxicity risks .

Methodological Considerations

  • Stability Under Reaction Conditions : The compound is stable in SPPS conditions (DMF, piperidine) but may degrade in acidic environments (e.g., TFA cleavage cocktails). Pre-screen stability via TLC/HPLC before large-scale use .
  • Data Contradiction Analysis : When conflicting toxicity data arise, prioritize the most conservative classification (e.g., assume Category 2 skin irritation) and validate with localized toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.